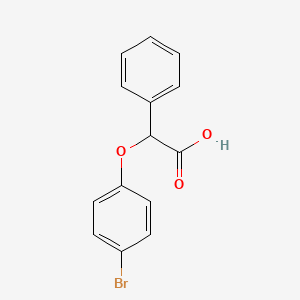![molecular formula C20H19NO5 B2604681 6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one CAS No. 1272756-30-5](/img/structure/B2604681.png)
6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Quinoline derivatives are designed and synthesized by chemists through new strategies on par with the reported methods . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .Molecular Structure Analysis
The molecular structure of quinoline derivatives can vary greatly depending on the specific compound. For example, the 13 C-NMR spectrum of a certain quinoline derivative showed the presence of 19 carbons, which was in agreement with the molecular formula .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives can be complex and varied. For instance, the reaction of aromatic aldehydes with cyanothioacetamide, 1- (cyclohex-1-en-1-yl)azepane, and alkylating reagents proceeds at 20°C in ethanol and yields partially hydrogenated quinoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary greatly. For example, quinoline itself is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis and structural characterization of related compounds have been a significant area of focus. For example, studies have demonstrated the efficient synthesis of related metabolites and derivatives through various synthetic routes, highlighting the versatility and reactivity of such furoquinoline compounds (Mizuno et al., 2006). These studies often involve detailed structural analysis using techniques such as X-ray diffraction and NMR assignments to confirm the compounds' structures (Sobarzo-Sánchez et al., 2006).
Photochemical Properties and Reactions
- Furoquinoline compounds have been investigated for their photochemical properties. Research has explored one-step formation processes involving photoaddition reactions to create furoquinoline derivatives, showcasing the potential for developing novel compounds through photochemical synthesis (Suginome et al., 1991).
Biological Activities and Applications
- Some studies have focused on the biological properties of furoquinoline derivatives, including their potential as photochemotherapeutic agents. For instance, derivatives have been evaluated for their antiproliferative activity in mammalian cells, demonstrating promising results for further investigation into their therapeutic applications (Chilin et al., 2003).
- Additionally, the antileishmanial activity of related 8-aminoquinolines has been assessed, identifying compounds with significant activity against Leishmania tropica, providing insights into new potential treatments for leishmaniasis (Berman & Lee, 1983).
Chemical Modification and Drug Development
- Research has also involved the chemical modification of quinoline derivatives to explore their pharmacological properties. For example, metabolites of certain quinoline carboxylates have been synthesized to study their anti-inflammatory effects, contributing to the development of new disease-modifying antirheumatic drugs (Baba et al., 1998).
Safety And Hazards
The safety and hazards associated with quinoline derivatives can depend on the specific compound. Some quinoline derivatives have been used extensively in treatment of various conditions, but there remains a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Zukünftige Richtungen
There is a need for the development of new molecules containing the quinoline nucleus, as many research reports have been generated in a brief span of time . The focus is particularly on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Eigenschaften
IUPAC Name |
6,8-dimethoxy-9-(4-methoxyphenyl)-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-23-12-6-4-11(5-7-12)17-18-14(8-13(24-2)9-16(18)25-3)21-15-10-26-20(22)19(15)17/h4-9,17,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLXLUSHEYDDNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(COC3=O)NC4=C2C(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2604600.png)
![1-[(1-Cyclobutylazetidin-3-yl)methyl]pyrazole](/img/structure/B2604602.png)
![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B2604603.png)
![2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2604605.png)
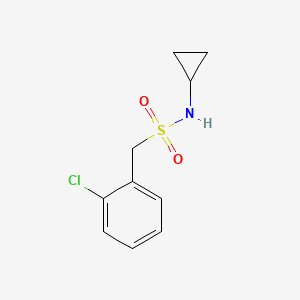
![N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2604607.png)
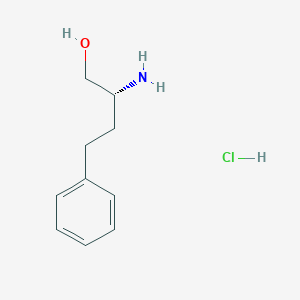
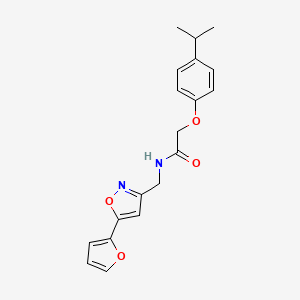
![(4-Methylthiophen-2-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2604612.png)
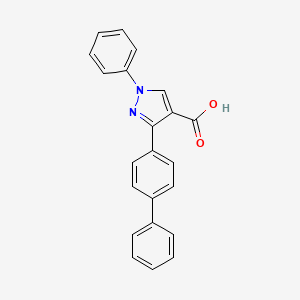
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide](/img/structure/B2604615.png)
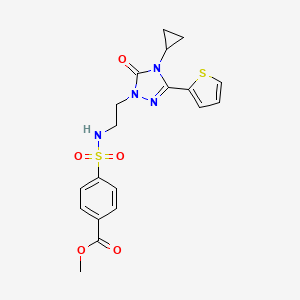
![1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone](/img/structure/B2604619.png)
